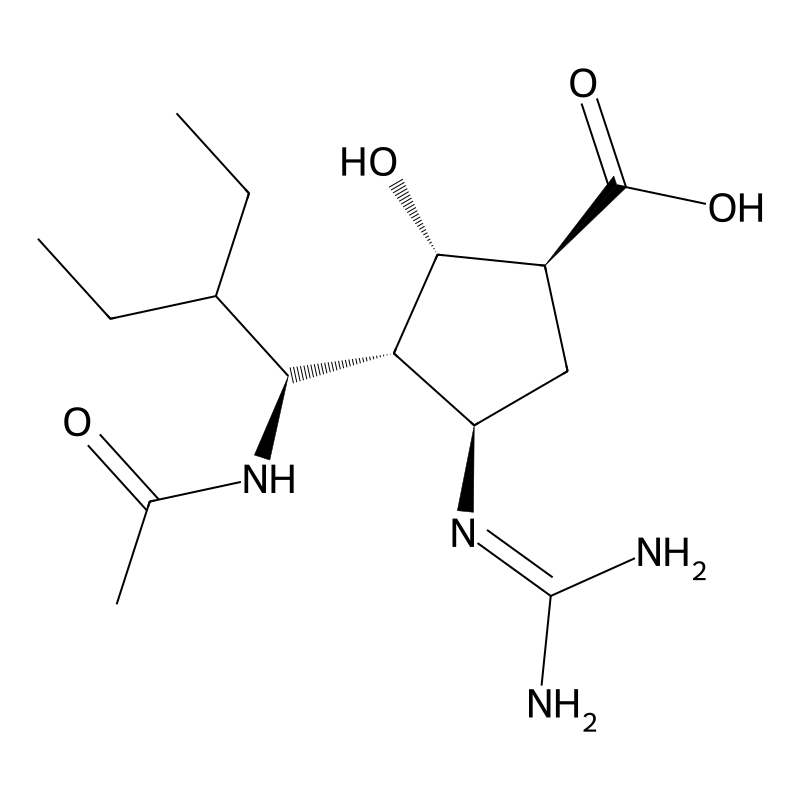

Peramivir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Activity

- Cell Culture Assays: Research has demonstrated peramivir's effectiveness against various influenza strains in cell culture experiments. Studies show median 50% effective concentrations (EC50 values) ranging from 0.08 nM to 4.8 nM for influenza A (H1N1, H3N2) and B viruses, indicating potent inhibition [1].

Source

Rapivab (Peramivir Injection): Side Effects, Uses, Dosage, Interactions, Warnings - RxList:

Resistance Mechanisms

- Viral Mutations: Studies have shown that influenza viruses can develop resistance to peramivir through mutations in the neuraminidase or hemagglutinin proteins. Research identifies specific amino acid substitutions that can confer reduced susceptibility [1].

Source

Rapivab (Peramivir Injection): Side Effects, Uses, Dosage, Interactions, Warnings - RxList:

Potential Applications

- Treatment for Hospitalized Patients: Research has explored peramivir's use in treating hospitalized patients with influenza, particularly those who cannot tolerate oral medications like oseltamivir. Studies investigate its effectiveness in such scenarios [1].

Source

Peramivir | Department of Internal Medicine | University of Nebraska Medical Center:

Peramivir is an antiviral medication primarily used for the treatment of acute uncomplicated influenza A and B. It is administered intravenously and is particularly effective when given within the first two days of symptom onset. The chemical name for Peramivir is (1S,2S,3R,4R)-3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-(carbamimidoylamino)-2-hydroxycyclopentanecarboxylic acid, trihydrate, with a molecular formula of C15H28N4O4·3H2O and a molecular weight of approximately 382.45 g/mol . As a sialic acid analog, Peramivir functions as a potent inhibitor of the neuraminidase enzyme found in influenza viruses, thereby hindering their ability to replicate and spread .

Peramivir's mechanism of action involves the inhibition of the neuraminidase enzyme, which is crucial for the viral life cycle. By binding to this enzyme, Peramivir prevents the cleavage of sialic acid residues from glycoproteins on the surface of infected cells. This inhibition leads to the aggregation of viral particles and limits their release from host cells, thereby reducing viral spread within the respiratory tract . The compound does not undergo significant metabolic transformations in humans and is primarily excreted unchanged through the kidneys .

Peramivir exhibits antiviral activity against both influenza A and B viruses. Clinical studies have demonstrated that it can shorten symptom duration and reduce viral shedding when administered early in the course of infection. Its efficacy has been confirmed in various trials where it was shown to significantly reduce fever and other flu symptoms compared to placebo treatments . Additionally, Peramivir has a low potential for drug-drug interactions as it is not a substrate for cytochrome P450 enzymes .

The synthesis of Peramivir involves several key steps that include:

- Formation of the Cyclopentane Ring: The initial step typically involves constructing a cyclopentane framework.

- Introduction of Functional Groups: Specific functional groups such as carbamimidoyl and acetylamino are introduced through various organic reactions.

- Purification: The final product is purified through crystallization or chromatography techniques to achieve pharmaceutical-grade quality.

The detailed synthetic pathway may vary depending on specific laboratory protocols but generally follows these foundational steps .

Peramivir is primarily indicated for:

- Treatment of Influenza: It is used for treating acute uncomplicated influenza A and B in patients aged six months and older who have been symptomatic for no more than two days.

- Emergency Use: Initially authorized for emergency use during the H1N1 pandemic in 2009, it has since received full approval in 2014 .

Additionally, research continues into its potential applications in treating other viral infections or as part of combination therapies.

Peramivir belongs to a class of antiviral agents known as neuraminidase inhibitors. Other compounds in this category include:

| Compound Name | Mechanism of Action | Administration Method | Approval Status |

|---|---|---|---|

| Oseltamivir | Neuraminidase inhibitor | Oral | Approved |

| Zanamivir | Neuraminidase inhibitor | Inhalation | Approved |

| Baloxavir marboxil | Cap-dependent endonuclease inhibitor | Oral | Approved |

| Amantadine | M2 ion channel blocker | Oral | Approved |

Uniqueness of Peramivir- Administration: Unlike Oseltamivir and Zanamivir, which are taken orally or inhaled, Peramivir is delivered intravenously, making it suitable for hospitalized patients or those unable to take oral medications.

- Speed of Action: Peramivir has been shown to provide rapid relief from flu symptoms when administered early in infection.

- Minimal Drug Interactions: Its unique metabolic profile allows it to be used safely alongside various other medications without significant risk of interaction.

The synthesis of peramivir relies fundamentally on the construction and functionalization of its characteristic cyclopentane core structure. Multiple synthetic approaches have been developed to achieve this critical structural element, each presenting distinct advantages and challenges for large-scale production [1] [2].

The most prominent industrial approach involves the utilization of Vince lactam as the starting material [2]. This methodology begins with the ring-opening esterification of Vince lactam in methanolic hydrochloric acid solution at controlled temperatures. The lactam is dissolved in anhydrous methanol, followed by continuous introduction of dry hydrogen chloride gas at room temperature for two hours, then heated to 45 degrees Celsius with stirring for one hour. This process yields methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride as a white crystalline solid [2].

A third synthetic strategy utilizes acylnitroso-based hetero-Diels-Alder reactions to construct the cyclopentane framework [5]. This convergent approach enables the preparation of key cycloadduct intermediates, which are subsequently elaborated through precedented [3+2] dipolar cycloaddition reactions to afford bicyclic isoxazoline structures in a regio- and stereoselective manner [5].

The functionalization of the cyclopentane core requires precise control of stereochemistry at multiple positions. The incorporation of peripheral functional groups, particularly the guanidino substituent and the 2-ethylbutyl side chain, presents significant synthetic challenges. These substitutions must be introduced with high stereoselectivity to ensure the desired biological activity while maintaining synthetic efficiency [6] [7].

Stereoselective Strategies for Chiral Center Assembly

Peramivir contains five chiral centers, making stereoselective synthesis a critical consideration for both research and industrial production [6] [7]. The control of absolute stereochemistry throughout the synthetic sequence requires sophisticated methodological approaches to ensure the formation of the biologically active enantiomer.

The most frequently employed stereoselective strategy involves the use of chiral starting materials or intermediates that direct the stereochemical outcome of subsequent transformations. In the Vince lactam approach, the inherent chirality of the starting material provides stereochemical bias for the formation of key intermediates [2]. The racemic nature of initial products necessitates resolution steps or stereoselective transformations to achieve the desired enantiomeric purity.

Asymmetric catalysis has emerged as a particularly promising approach for achieving high stereoselectivity in peramivir synthesis. Organocatalyzed reactions utilizing diphenylprolinol silyl ether derivatives have demonstrated excellent enantioselectivities, with reported enantiomeric excesses ranging from 80 to 98 percent [8]. These catalytic systems enable the construction of chiral centers through Michael addition reactions and related transformations with predictable stereochemical outcomes.

The implementation of chiral auxiliary-mediated reactions provides another avenue for stereocontrol, although this approach has found limited application in peramivir synthesis due to the additional synthetic steps required for auxiliary introduction and removal [8]. The use of chiral auxiliaries derived from natural products such as proline and cinchonidine has been explored in related neuraminidase inhibitor syntheses, demonstrating the potential for adaptation to peramivir production.

Classical resolution techniques remain important for achieving high enantiomeric purity in the final product. These methods typically involve the formation of diastereomeric salts with chiral resolving agents, followed by selective crystallization and subsequent liberation of the desired enantiomer [9]. While less atom-economical than asymmetric synthesis, resolution approaches offer reliability and scalability advantages for industrial implementation.

The control of relative stereochemistry between adjacent chiral centers presents additional challenges. The synthesis must ensure proper configuration at the C-1, C-2, C-3, and C-4 positions of the cyclopentane ring, as well as at the stereogenic center in the 2-ethylbutyl side chain. This requires careful selection of reaction conditions and protecting group strategies to avoid undesired epimerization or stereochemical scrambling during synthetic transformations [6] [5].

Industrial-Scale Optimization and Yield Challenges

The translation of laboratory-scale peramivir synthesis to industrial production has required significant optimization efforts to address yield limitations, cost considerations, and environmental concerns [2] [10] [11]. Current manufacturing challenges center on improving overall process efficiency while maintaining product quality and regulatory compliance.

The original BioCryst Pharmaceuticals synthetic route suffered from significant limitations that hindered industrial scalability [2]. This approach required more than ten synthetic steps with an overall yield of less than 30 percent. The use of expensive platinum dioxide catalyst in hydrogenation steps and highly toxic benzene cyanide in aldoxime preparation created both cost and safety concerns unsuitable for large-scale production. Additionally, the use of benzene as solvent posed environmental challenges and regulatory complications.

Significant improvements have been achieved through process optimization and reagent substitution. The modified eight-step synthesis utilizing Vince lactam as starting material achieved notable enhancements in both yield and safety profile [2]. The replacement of platinum dioxide with inexpensive palladium on carbon catalyst reduced material costs substantially. The substitution of toxic benzene cyanide and benzene solvent with ethanol and potassium carbonate eliminated major safety hazards while improving environmental compatibility. These modifications resulted in individual step yields ranging from 80 to 95 percent, with an overall yield improvement to 52.7 percent [2].

Industrial production scale has reached kilogram quantities for clinical and commercial supply [12] [11]. Market projections indicate current production capabilities supporting a market valued at approximately 100 to 150 million United States dollars in 2024, with anticipated growth to 250 million dollars by 2033 [10] [13]. This expansion reflects increasing demand and improved manufacturing efficiency.

Manufacturing optimization has focused on crystallization control and polymorphic form management. The trihydrate form of peramivir represents the thermodynamically stable crystalline modification preferred for pharmaceutical formulation [14]. Industrial processes have implemented controlled crystallization conditions, including optimized stirring speeds of 300 revolutions per minute, to minimize the formation of less stable dihydrate polymorphs. The transformation from dihydrate to trihydrate crystals can be accelerated from 10 hours to 5.5 hours through increased agitation, improving overall process throughput [14].

Quality control measures have been implemented to ensure consistent stereochemical purity throughout production campaigns. The five chiral centers in peramivir require rigorous analytical monitoring to prevent the accumulation of stereoisomeric impurities that could compromise biological activity or safety profiles [6] [7]. Chiral high-performance liquid chromatography methods have been developed to quantify enantiomeric purity and detect potential racemization during processing.

Current yield challenges remain focused on the stereochemically demanding transformations required for chiral center construction. The incorporation of the guanidino group and the attachment of the 2-ethylbutyl side chain with proper stereochemistry continue to present yield limitations in scaled production. Ongoing research efforts are directed toward developing more efficient methods for these critical transformations while maintaining the high stereoselectivity required for biological activity [1] [2] [5].

Data Summary Tables

Table 1: Synthetic Pathway Comparison for Peramivir

| Synthetic Route | Starting Material | Total Steps | Overall Yield (%) | Key Challenge |

|---|---|---|---|---|

| BioCryst Pharmaceuticals Route | Vince Lactam | >10 | <30 | Expensive catalysts, toxic reagents |

| Vince Lactam Route (8-step) | Vince Lactam | 8 | 52.7 | Catalytic hydrogenation optimization |

| 1,3-Dipolar Cycloaddition Route | 2-Ethylbutanal + Cyclopentadiene | 6 | Not specified | Stereoselectivity control |

| Stereoselective Total Synthesis | Acylnitroso Compound | 7 | Not specified | Chiral center assembly |

Table 2: Industrial Production Parameters for Peramivir

| Parameter | Value/Details |

|---|---|

| Market Size (2024) | USD 100-150 million |

| Projected Market Size (2033) | USD 250 million |

| CAGR (2025-2033) | 8-12.5% |

| Major Producers | BioCryst, Shionogi, Green Cross |

| Manufacturing Challenges | Stereocontrol, yield optimization |

| Production Scale | Kilogram quantities for clinical use |

Table 3: Stereochemical Control Methods in Peramivir Synthesis

| Method | Application in Peramivir | Selectivity (% ee) | Industrial Feasibility |

|---|---|---|---|

| Chiral Auxiliary | Limited use reported | Variable | Moderate |

| Asymmetric Catalysis | Organocatalyzed reactions | 80-98% | High |

| Enzymatic Resolution | Not commonly used | Not applicable | Low |

| Classical Resolution | Final product purification | Variable | High |

| Crystallization Control | Trihydrate form stabilization | Not applicable | High |

Table 4: Key Intermediate Compounds and Reaction Conditions

| Intermediate | Formation Conditions | Yield (%) | Critical Parameters |

|---|---|---|---|

| Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate HCl | HCl gas, MeOH, 45°C, 1h | 80-95 | Temperature control, HCl flow |

| Isoxazolino-cyclopentene derivative | 1,3-dipolar cycloaddition | Not specified | Stereoselectivity |

| Protected guanidine intermediate | BOC protection, base catalysis | Variable | Protection group stability |

| Peramivir trihydrate | Crystallization, stirring 300 rpm | 73 | Stirring speed, crystallization time |

Peramivir demonstrates exceptional neuraminidase inhibition kinetics characterized by tight binding affinity and prolonged target engagement. The compound exhibits median neuraminidase inhibitory concentrations of 0.16 nanomolar against influenza A/H1N1 viruses, 0.13 nanomolar against A/H3N2 viruses, and 0.99 nanomolar against influenza B viruses in biochemical assays using fluorescently labeled 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid substrate [1]. These values represent significantly lower concentrations compared to other neuraminidase inhibitors, indicating superior potency.

The molecular basis for peramivir's enhanced binding affinity lies in its unique structural interactions with the neuraminidase active site. Peramivir forms eight strong hydrogen bonds with a triad of conserved arginine residues (Arginine 118, Arginine 292, and Arginine 371) compared to only six bonds formed by oseltamivir and zanamivir [2]. The negatively charged carboxylate group of peramivir establishes these extensive hydrogen bonding networks, while the acetamido methyl group occupies the hydrophobic pocket formed by tryptophan 178 and isoleucine 222 residues [2] [3].

The guanidino group represents a critical structural feature that fills the fourth binding pocket, forming stable hydrogen bonds and electrostatic interactions with acidic residues glutamic acid 119, aspartic acid 151, and glutamic acid 227, effectively replacing the existing water molecule in this pocket [2]. These comprehensive interactions result in peramivir's characteristic slow dissociation kinetics with a half-life exceeding 24 hours [2], substantially longer than the 1.25-hour half-life observed with oseltamivir and zanamivir [2].

Real-time enzyme inhibition assays demonstrate that peramivir exhibits time-dependent slow binding kinetics to wild-type neuraminidase [4]. Without preincubation, inhibitory concentration values start elevated and decrease continuously over 60-minute reaction periods, indicating progressive association and slow equilibrium establishment [4]. This slow binding phenotype directly correlates with the compound's enhanced potency and represents a distinguishing characteristic from faster-binding inhibitors.

Peramivir maintains low plasma protein binding of less than 30 percent [2], contributing to its prolonged elimination half-life of approximately 20 hours following intravenous administration [2]. The compound demonstrates minimal hepatic metabolism and does not significantly interact with cytochrome P450 enzyme systems, glucuronidation pathways, or P-glycoprotein-mediated transport [2].

Structural Basis for Influenza A/B Subtype Selectivity

Peramivir demonstrates differential selectivity patterns across influenza virus subtypes based on distinct structural interactions with neuraminidase variants. Analysis of inhibitory concentration distributions reveals systematic differences between influenza A and B viruses, with type A viruses generally showing greater susceptibility than type B viruses [5] [6].

Influenza A/H1N1 viruses exhibit variable sensitivity to peramivir with inhibitory concentrations ranging from 0.01 to 1.77 nanomolar in clinical isolates [1]. The structural basis for this selectivity involves specific interactions between peramivir's guanidino group and the neuraminidase active site configuration characteristic of N1 subtype enzymes. Wild-type A/H1N1 viruses demonstrate characteristic slow binding kinetics, with the compound achieving tight binding through the formation of multiple hydrogen bonds with framework residues [5].

Influenza A/H3N2 viruses generally show the highest susceptibility to peramivir among all subtypes, with inhibitory concentrations typically ranging from 0.05 to 11 nanomolar [1] [6]. The N2 neuraminidase subtype presents an optimal binding configuration for peramivir's cyclopentane scaffold, allowing efficient accommodation of both the guanidino group and the hydrophobic pentyl side chain [6]. Crystal structure analyses reveal that peramivir binding to H3N2 neuraminidase results in conformational changes, particularly rotation of glutamic acid 275 residues that optimize inhibitor-enzyme interactions [7] [8].

Influenza B viruses exhibit distinct binding characteristics compared to type A viruses, with generally higher inhibitory concentrations ranging from 0.04 to 54.2 nanomolar [1]. The structural differences in type B neuraminidase result in altered binding kinetics, with peramivir showing slower binding to wild-type B neuraminidase compared to type A enzymes [7] [8]. Type B viruses also demonstrate faster binding kinetics upon mutation, contrasting with the slow binding maintenance observed in type A variants [8].

Conformational flexibility analysis reveals that peramivir undergoes substantial conformational shifts upon binding to different neuraminidase subtypes [9]. The compound's multiple rotatable bonds allow adaptation to subtype-specific active site configurations, though this flexibility may represent a potential liability for achieving optimal selectivity between viral subtypes and mammalian neuraminidases [9].

Cross-subtype binding studies demonstrate that specific amino acid residues contribute to subtype selectivity patterns. The interaction between peramivir's carboxylate group and conserved arginine residues remains consistent across subtypes, while variations in framework residues, particularly around positions 119, 152, and 224, contribute to differential binding affinities [10] [2]. These structural determinants explain why certain resistance mutations show subtype-specific effects, with some mutations conferring resistance only in specific neuraminidase backgrounds.

Resistance Mechanisms and Mutation-Induced Efficacy Reductions

Resistance to peramivir emerges through specific amino acid substitutions in the neuraminidase enzyme that disrupt optimal binding interactions and reduce inhibitor efficacy. The most clinically significant resistance mutations include H275Y in N1 subtypes, R292K in N2 subtypes, and various framework substitutions that affect binding pocket architecture [11] [12] [13].

The H275Y mutation represents the most frequently encountered resistance mechanism in influenza A/H1N1 viruses, including pandemic 2009 H1N1 strains. This substitution results in a 260-fold increase in inhibitory concentrations for peramivir [14] [15], accompanied by cross-resistance to oseltamivir but retained sensitivity to zanamivir [11] [12]. The mutation affects the positioning of glutamic acid 276, which normally facilitates optimal binding of the inhibitor's hydrophobic side chain [16]. Clinical cases demonstrate that H275Y variants can emerge rapidly during peramivir therapy, with resistant populations becoming dominant within 9 to 14 days of treatment initiation [12] [17].

The R292K mutation in N2 subtypes confers the most severe resistance to peramivir, with fold-increases in inhibitory concentrations ranging from 719 to 1,445 times baseline values [18] [13]. This mutation disrupts the critical arginine triad that normally stabilizes peramivir binding through hydrogen bonding with the carboxylate group [18]. Structural analyses reveal that the R292K substitution prevents the formation of essential electrostatic interactions and blocks the conformational changes necessary for optimal inhibitor accommodation [18] [13]. Molecular dynamics simulations demonstrate that this mutation reduces binding free energy by approximately 17.28 kilocalories per mole, correlating with experimental observations of 563-fold increased relative resistance [18].

Framework residue mutations contribute to resistance through alterations in binding pocket architecture. The I222K and I222T substitutions show combinatorial effects with H275Y, particularly in A/H1N1 pandemic viruses [19] [16]. While individual I222T mutations cause only 6-fold increases in inhibitory concentrations, combination with H275Y results in 1,377-fold increases [16]. Molecular dynamics simulations reveal that the I222T substitution causes displacement of arginine 152 toward position 222, narrowing the binding pocket and creating conformational restrictions that enhance resistance when combined with H275Y [16].

The E119V mutation demonstrates subtype-specific resistance patterns. In N1 backgrounds, this substitution confers extreme resistance with 5,050-fold increases in inhibitory concentrations and cross-resistance to all neuraminidase inhibitors [14] [15]. However, in N2 backgrounds, the same mutation primarily affects oseltamivir with minimal impact on peramivir susceptibility [15]. This subtype specificity reflects differences in active site architecture and the role of glutamic acid 119 in stabilizing inhibitor binding through interactions with the guanidino group [20].

Double and triple mutations can produce synergistic resistance effects. Combinations such as I222K plus H275Y result in inhibitory concentration increases exceeding 5,000-fold [16], while maintaining significant impacts on viral fitness. The G248R plus I266V double mutation affects binding in specific contexts, though individual G248R substitutions alone do not consistently confer resistance [21] [22].

Loss of slow binding kinetics represents a consistent phenotypic marker accompanying many resistance mutations [4]. Resistant variants typically exhibit faster binding kinetics compared to wild-type viruses, indicating disrupted formation of the stable enzyme-inhibitor complex that characterizes peramivir's mechanism of action [4] [8]. This kinetic change correlates with reduced clinical efficacy and provides a diagnostic marker for resistance detection.

UNII

Drug Indication

FDA Label

Alpivab is indicated for the treatment of uncomplicated influenza in adults and children from the age of 2 years.,

Treatment of influenza

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AH - Neuraminidase inhibitors

J05AH03 - Peramivi

Mechanism of Action

Other CAS

Wikipedia

Bcx-1812

Use Classification

Antivirals for systemic use -> Human pharmacotherapeutic group

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

FDA Approved Drug Products: RAPIVAB (peramivir) intravenous

Explore Compound Types